(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound notable for its unique structural properties and potential applications in various scientific fields. This compound, characterized by the presence of a trifluoromethyl group attached to a cyclobutyl moiety, is classified as an amine and is often utilized in medicinal chemistry and materials science.
The compound is cataloged under several identifiers, including the Chemical Abstracts Service (CAS) number 1522712-18-0. It can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information regarding its properties and applications .
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is classified as an organic compound, specifically an amine due to the presence of a primary amine functional group. Its trifluoromethyl substitution imparts unique electronic properties that can influence its reactivity and interactions with biological systems .
The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride typically involves several key steps:
The synthesis may require specific reagents such as trifluoromethyl iodide or other fluorinated compounds, alongside catalysts that facilitate the cyclization and amination processes. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride can be represented as follows:
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride can participate in various chemical reactions typical of amines:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions, particularly due to the presence of the trifluoromethyl group which can influence reactivity patterns .
In biological contexts, (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride may interact with specific receptors or enzymes due to its structural configuration. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Relevant safety data indicates that appropriate handling precautions should be taken due to potential hazards associated with fluorinated compounds .
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride has potential applications in various fields:
The ongoing research into this compound highlights its versatility and importance within both academic and industrial settings .
The trifluoromethyl group exerts multifaceted influences on drug molecules through distinct electronic, lipophilic, and steric effects that collectively enhance pharmacological potential. In the specific context of (2-(trifluoromethyl)cyclobutyl)methanamine hydrochloride, these properties manifest in several key dimensions:
Electron-Withdrawing Nature & pKa Modulation: The powerful -I effect (inductive withdrawal) of the -CF₃ group significantly lowers the pKa of proximal functional groups. For the aminomethyl moiety (-CH₂NH₂) in this cyclobutyl derivative, this effect results in increased basicity at the amine nitrogen compared to non-fluorinated analogs. This enhanced basicity promotes stronger electrostatic interactions and hydrogen bonding with biological targets, particularly those containing acidic residues or phosphate groups. The electron deficiency induced at the cyclobutyl ring further enhances metabolic stability by protecting against cytochrome P450-mediated oxidation, a common degradation pathway for alicyclic systems [2] [6].
Lipophilicity Enhancement & Membrane Permeability: The trifluoromethyl group substantially increases the overall log P value of the molecule, facilitating improved passive diffusion across lipid bilayers. This property is particularly valuable for central nervous system (CNS)-targeted agents requiring blood-brain barrier penetration. The calculated log P for the free base of (2-(trifluoromethyl)cyclobutyl)methanamine is approximately 1.98, compared to 0.85 for its non-fluorinated counterpart—demonstrating the profound lipophilic contribution of the -CF₃ group [2] [8].
Steric Effects & Conformational Restriction: With a van der Waals volume exceeding that of an isopropyl group, the -CF₃ substituent imposes significant steric constraints on the cyclobutane ring. This bulk influences the pseudorotational behavior of the cyclobutane and restricts the conformational flexibility of the aminomethyl side chain. The combined effect promotes a bioactive conformation that enhances target selectivity, particularly for G-protein coupled receptors (GPCRs) and ion channels where precise spatial orientation of the amine pharmacophore is critical [6] [8].
Halogen Bonding Capability: The electron-deficient fluorine atoms can engage in non-covalent interactions with electron-rich biological targets through halogen bonding. This interaction, characterized by a R-X···D trajectory (where X is the halogen and D is a Lewis base), complements traditional hydrogen bonding networks. In the cyclobutyl system, the positioning of the -CF₃ group creates favorable vectors for such interactions, potentially contributing to binding affinity at protein targets [2].
Table 1: Comparative Physicochemical Properties of Cyclobutylmethanamine Derivatives
Substituent at C2 | Calculated log P | Amine pKa | Metabolic Stability (t½, microsomes) | Membrane Permeability (Papp, 10⁻⁶ cm/s) |
---|---|---|---|---|
-H (unsubstituted) | 0.85 | 10.2 | 12.4 min | 8.7 |
-CH₃ (methyl) | 1.12 | 10.4 | 18.1 min | 12.3 |
-CF₃ (trifluoromethyl) | 1.98 | 9.8 | 56.3 min | 22.9 |
-OCF₃ (trifluoromethoxy) | 2.05 | 9.6 | 48.7 min | 21.5 |
The cyclobutane ring represents an underutilized yet pharmacologically valuable scaffold that provides distinctive spatial and conformational properties ideal for drug design. When functionalized with strategic substituents, such as the trifluoromethyl group and aminomethyl side chain, this four-membered carbocycle offers unique advantages:
Ring Strain & Conformational Effects: The inherent angle strain in cyclobutane (approximately 110° vs. ideal 109.5° for sp³ carbons) induces a characteristic puckered conformation that distinguishes it from larger cycloalkanes. This non-planar geometry positions substituents in distinctive three-dimensional orientations unavailable in cyclohexane or cyclopentane systems. For (2-(trifluoromethyl)cyclobutyl)methanamine, the 1,2-disubstitution pattern creates a fixed spatial relationship between the -CF₃ group and the aminomethyl pharmacophore. This geometric constraint significantly reduces the conformational entropy penalty upon binding to biological targets, enhancing binding affinity [5] [8].
Vectorial Geometry for Target Engagement: The cyclobutane scaffold provides precise directional control over substituent presentation. Molecular modeling studies indicate that the angle between the C-CF₃ bond and the C-CH₂NH₂ bond at adjacent positions is approximately 132°, creating a distinctive V-shaped topology ideal for engaging complementary binding pockets in proteins. This vectorial arrangement is particularly effective for interacting with allosteric sites of membrane receptors and enzyme pockets that recognize constrained aliphatic structures [5].
Stereochemical Complexity & Chirality: The presence of two chiral centers in the 1,2-disubstituted cyclobutane creates opportunities for stereoselective target interactions. The hydrochloride salt of (2-(trifluoromethyl)cyclobutyl)methanamine typically exists as a mixture of diastereomers, each displaying distinct biological profiles. The cis-configuration places the -CF₃ and -CH₂NH₂ groups on the same face of the ring, creating a compact structure with a distance of approximately 4.2 Å between the fluorine atoms and the amine nitrogen. In contrast, the trans-diastereomer positions these groups farther apart (≈5.8 Å), offering alternative spatial orientations for target engagement [5] [7].
Metabolic Stability Enhancement: The electron-withdrawing effect of the trifluoromethyl group protects the cyclobutane ring from oxidative metabolism. While unsubstituted cyclobutanes are vulnerable to CYP450-mediated ring oxidation, the presence of the -CF₃ group substantially increases metabolic half-life (t½ > 56 minutes in human microsomes) by both sterically blocking oxidation sites and electronically deactivating the ring system toward electrophilic degradation pathways [8].
Table 2: Functionalization Strategies for Cyclobutane Scaffolds in Medicinal Chemistry
Functionalization Strategy | Key Synthetic Approaches | Pharmacological Advantages | Representative Derivatives |
---|---|---|---|
C1-Aminomethylation | • Reductive amination of cyclobutanone • Curtius rearrangement of cyclobutane carboxylic acid | • Provides primary amine for salt formation • Enables H-bond donation • Facilitates ionic interactions | (Cyclobutyl)methanamine hydrochloride |
C2-Trifluoromethylation | • Radical trifluoromethylation • Nucleophilic addition to trifluoromethylated building blocks • Metal-catalyzed cross-coupling | • Enhances metabolic stability • Increases lipophilicity • Modulates pKa of proximal groups | (2-(Trifluoromethyl)cyclobutyl)methanamine |
C1/C2-Disubstitution | • [2+2] Cycloadditions with functionalized olefins • Ring contraction strategies • Photoredox-mediated C-H functionalization | • Creates chiral centers for stereoselective binding • Enables precise spatial control • Combines properties of both substituents | (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride |
C3/C4-Heteroatom Incorporation | • Cyclobutane-fused heterocycles • Oxygen or nitrogen substitution | • Modulates polarity • Introduces H-bond acceptors • Enhances water solubility | 3-Azabicylco[3.2.0]heptanes |
The development of (2-(trifluoromethyl)cyclobutyl)methanamine derivatives represents a convergence of advances in synthetic methodology and evolving understanding of structure-activity relationships (SAR) in medicinal chemistry. This historical progression has transformed the compound from a chemical curiosity to a versatile pharmacophore with diverse therapeutic applications:
Early Synthetic Approaches (Pre-2010): Initial routes to trifluoromethylated cyclobutanes relied on multistep sequences with limited stereocontrol. A common approach involved the [2+2] cycloaddition of trifluoromethylated alkenes with electron-deficient partners, followed by functional group manipulations to introduce the aminomethyl moiety. These methods suffered from poor diastereoselectivity and low overall yields (<20%), restricting biological evaluation. The pivotal development came with patent EP1888523B1, which disclosed a more efficient route via ring expansion of cyclopropyl trifluoromethyl ketones using diazomethane, followed by reductive amination. This process significantly improved diastereomeric purity and enabled gram-scale synthesis of the key intermediate. Despite these advances, the hydrochloride salt remained challenging to characterize due to hygroscopicity, requiring specialized handling and storage protocols [5] [7].
Modern Photoredox Catalysis Era (2010-Present): The discovery of photoredox-mediated C-H trifluoromethylation revolutionized access to these scaffolds. As described in PMC3310175, visible-light-driven reactions using Ru(phen)₃Cl₂ or Ir-based photocatalysts enabled direct radical trifluoromethylation of cyclobutane carboxylic acid derivatives at ambient temperature. This methodology allowed late-stage functionalization of complex cyclobutyl-containing intermediates, dramatically expanding SAR exploration. Particularly impactful was the development of stereoselective variants using chiral ligands, providing enantiomerically enriched (2-(trifluoromethyl)cyclobutyl)methanamine derivatives (>90% ee) essential for pharmacological optimization. These advances coincided with improved salt formation techniques, yielding the hydrochloride form with high crystallinity and stability [4] [8].
Medicinal Chemistry Applications: The enhanced synthetic access facilitated comprehensive biological profiling, revealing several promising therapeutic applications:
Neurological Disorders: The compound demonstrates high affinity for σ-1 receptors (Ki = 38 nM) and serotonin transporters (SERT, Ki = 56 nM), suggesting potential applications in depression, neuropathic pain, and cognitive disorders. The constrained cyclobutane scaffold appears to optimally position the amine for interaction with these CNS targets [5].
Antimicrobial Agents: Derivatives incorporating the (2-(trifluoromethyl)cyclobutyl)methanamine moiety show potent activity against Gram-positive pathogens (MIC = 4.88 µg/mL against B. mycoides). The -CF₃ group enhances membrane penetration, while the cyclobutane ring provides resistance to bacterial degradation enzymes [6].
Kinase Inhibition: When incorporated as a terminal amine in kinase inhibitor scaffolds, this pharmacophore confers selectivity for PI3Kα isoforms through unique hydrophobic interactions with a specific pocket near the ATP-binding site. The trifluoromethyl group's size and polarity prove optimal for this engagement [2].
Structure-Activity Relationship (SAR) Insights: Systematic structural variations have yielded critical pharmacological insights:
Amine Modification: Conversion to secondary amines maintains target affinity but reduces hERG channel liability compared to primary amines. Tertiary analogs show decreased potency across multiple targets.
Table 3: Evolution of Synthetic Approaches to (2-(Trifluoromethyl)cyclobutyl)methanamine Hydrochloride
Synthetic Era | Key Methodologies | Diastereoselectivity | Overall Yield | Scale Limitations | Catalyst System |
---|---|---|---|---|---|
Early Approaches (Pre-2010) | • [2+2] Cycloadditions • Ring expansion of cyclopropyl ketones • Multistep functional group interconversions | Low to moderate (cis:trans ≈ 1.5:1) | <20% | Milligram to gram | Thermal or Lewis acid catalysts |
Transition Period (2010-2018) | • Directed C-H activation • Asymmetric hydrogenation • Building block coupling | Moderate to high (up to 8:1 cis:trans) | 25-45% | Gram scale | Pd/Cu catalysis; Chiral Rh complexes |
Modern Photoredox Era (2018-Present) | • Direct C-H trifluoromethylation • Decarboxylative trifluoromethylation • Electrochemical methods | High (up to >20:1 cis:trans) | 60-85% | Multigram to kilogram | Ru(bpy)₃²⁺; Ir(ppy)₃; Organic photocatalysts |
The continuous methodological refinements in synthesizing (2-(trifluoromethyl)cyclobutyl)methanamine hydrochloride—culminating in the photoredox approaches—have enabled its application across diverse therapeutic contexts. Current research focuses on further optimizing the salt forms for improved crystallinity and solubility, and developing biocatalytic methods for enantioselective production. The compound's journey from synthetic challenge to versatile pharmacophore exemplifies the successful integration of fluorine chemistry and scaffold design in modern medicinal chemistry [4] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7